

Crystal Structure of Tricarbonyl(η^6 -methyl benzoate)chromium: A Technical Overview

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Compound of Interest

Compound Name: (Methyl benzoate)tricarbonylchromium

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An in-depth guide for researchers, scientists, and drug development professionals on the structural and experimental aspects of the tricarbonylchromium derivative of methyl benzoate.

The coordination of a tricarbonylchromium moiety to an aromatic ring significantly alters the electron density and reactivity of the arene. This modification has been widely exploited in organic synthesis. A thorough understanding of the three-dimensional structure of these complexes is paramount for designing novel synthetic routes and understanding their reaction mechanisms. This whitepaper provides a detailed examination of the crystal structure of tricarbonyl(η^6 -methyl benzoate)chromium, a key derivative in this class of organometallic compounds. The data presented herein is derived from the seminal X-ray crystallographic study by Carter, McPhail, and Sim, which elucidated the precise molecular geometry and intermolecular interactions of this complex.

Molecular Structure and Conformation

The X-ray analysis of tricarbonyl(methyl benzoate)chromium reveals a "piano-stool" geometry, which is characteristic of (η^6 -arene)tricarbonylchromium complexes. In this arrangement, the chromium atom is coordinated to the planar benzene ring of the methyl benzoate ligand and three carbonyl ligands.

A significant finding from the crystallographic study is the specific orientation of the tricarbonylchromium group relative to the methyl benzoate substituent. The three carbonyl groups are staggered with respect to the substituents on the benzene ring. Specifically, the

carbonyl-chromium vectors point towards the C-1, C-3, and C-5 positions of the benzene ring. This conformation is believed to be influenced by the electronic nature of the methyl benzoate substituent.

The average bond distance between the chromium atom and the carbon atoms of the benzene ring is 2.22 Å. The average chromium-carbon bond length for the carbonyl groups is 1.85 Å.

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study of tricarbonyl(methyl benzoate)chromium.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	12.34 Å
b	6.28 Å
c	14.70 Å
β	110.2°
Volume	1069 Å ³
Z	4
Density (calculated)	1.69 g/cm ³

Selected Intramolecular Distances and Angles

The precise determination of bond lengths and angles is crucial for a detailed understanding of the molecular structure. The table below presents selected intramolecular distances and angles for tricarbonyl(methyl benzoate)chromium.

Bond	Distance (Å)	Angle	Angle (°)
Cr–C(1)	2.23	C(1)–Cr–C(2)	38.6
Cr–C(2)	2.21	C(2)–Cr–C(3)	38.9
Cr–C(3)	2.22	C(3)–Cr–C(4)	38.8
Cr–C(4)	2.23	C(4)–Cr–C(5)	38.6
Cr–C(5)	2.22	C(5)–Cr–C(6)	38.7
Cr–C(6)	2.21	C(6)–Cr–C(1)	38.8
Cr–C(carbonyl, avg.)	1.85	C(carbonyl)–Cr–C(carbonyl)	89.5 (avg.)
C(1)–C(7)	1.50	Cr–C(carbonyl)–O(carbonyl)	178.2 (avg.)
C(7)–O(1)	1.21	C(2)–C(1)–C(7)	120.5
C(7)–O(2)	1.34	O(1)–C(7)–O(2)	123.7
O(2)–C(8)	1.46	C(7)–O(2)–C(8)	116.3

Experimental Protocols

Synthesis of Tricarbonyl(methyl benzoate)chromium

The synthesis of the title compound is typically achieved by the direct reaction of hexacarbonylchromium with methyl benzoate.

Procedure:

- A mixture of hexacarbonylchromium ($\text{Cr}(\text{CO})_6$) and a large excess of methyl benzoate is heated at reflux. The reaction is conveniently carried out in a high-boiling solvent such as di-n-butyl ether or a mixture of di-n-butyl ether and tetrahydrofuran to facilitate the sublimation of unreacted $\text{Cr}(\text{CO})_6$.
- The reaction mixture is heated for several hours to days, during which the color of the solution typically turns yellow or orange, indicating the formation of the arene complex.

- After cooling, the excess methyl benzoate and solvent are removed under reduced pressure.
- The resulting solid residue is then purified by chromatography on a silica gel or alumina column, eluting with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.
- The yellow crystalline product, tricarbonyl(methyl benzoate)chromium, is obtained after removal of the eluent.

X-ray Crystallography

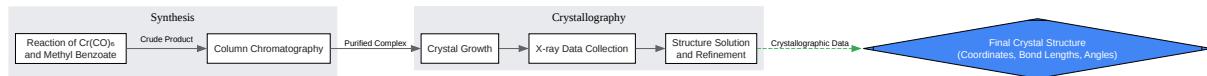
The determination of the crystal structure of tricarbonyl(methyl benzoate)chromium was performed using single-crystal X-ray diffraction.

Experimental Workflow:

- Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified complex in a suitable solvent system, such as a mixture of hexane and dichloromethane.
- Data Collection: A selected crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (to minimize thermal vibrations and potential degradation). X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo-K α radiation). A series of diffraction images were recorded as the crystal was rotated.
- Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cr). The positions of the remaining non-hydrogen atoms were located from subsequent difference Fourier maps. The structure was then refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com